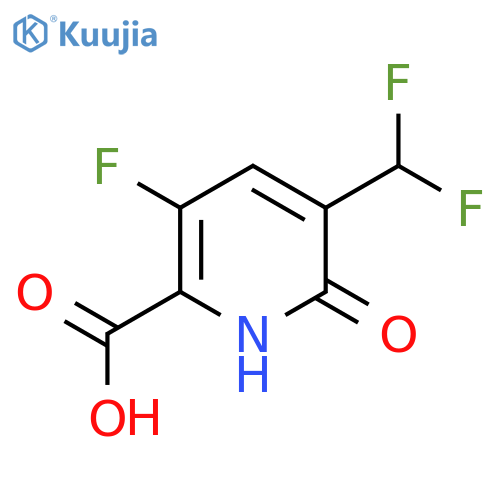Cas no 1805432-54-5 (3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid)

1805432-54-5 structure
商品名:3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid
CAS番号:1805432-54-5
MF:C7H4F3NO3
メガワット:207.106772422791
CID:4881605
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid
-
- インチ: 1S/C7H4F3NO3/c8-3-1-2(5(9)10)6(12)11-4(3)7(13)14/h1,5H,(H,11,12)(H,13,14)
- InChIKey: FCKSJWFWZIJWQL-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)F)C(NC=1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 66.4
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036615-1g |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
| Alichem | A029036615-250mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029036615-500mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
1805432-54-5 (3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
